molecular formula C8H10N2O2 B12940552 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid

Cat. No.: B12940552
M. Wt: 166.18 g/mol
InChI Key: DFSUQAJMSHGENC-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is a heterocyclic compound with a unique structure that combines a pyrrole and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid stands out due to its specific acetic acid functional group, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5H2,(H,11,12)

InChI Key

DFSUQAJMSHGENC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)CC(=O)O

Origin of Product

United States

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